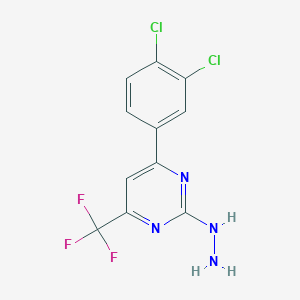

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

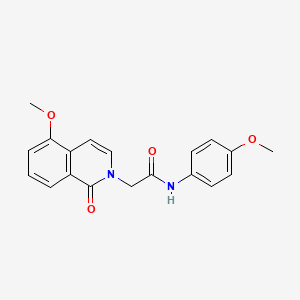

The compound “4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom) attached to it .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo various reactions, including nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of electronegative atoms like nitrogen and fluorine would likely make the compound polar .Scientific Research Applications

EGFR Tyrosine Kinase Inhibition

The compound has been investigated as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). EGFR is implicated in various cancers, including colon, breast, ovarian, and lung cancer. By competing with ATP for binding at the catalytic domain of EGFR, this compound constitutes a logical strategy for designing novel anticancer therapies .

Anti-Proliferative Activity Against Cancer Cells

In vitro studies evaluated the anti-proliferative activity of this compound against NCI 60 cancer cell lines. Notably, two derivatives (compounds 15 and 16) exhibited excellent broad-spectrum cytotoxicity across the full 60-cell panel, with GI50 values ranging from 0.018 to 9.98 μM .

P-glycoprotein Inhibition

Compounds 15 and 16 were assessed for their ability to inhibit P-glycoprotein (P-gp), a multidrug efflux transporter associated with drug resistance. These derivatives demonstrated significant inhibitory effects, reducing P-gp expression by 0.301 and 0.449 fold compared to the control .

Cell Cycle Arrest and Apoptosis Induction

Compound 16 induced cell cycle arrest at the S phase and increased apoptotic cell percentages in a time-dependent manner. These effects were observed in the MDA-MB-468 cell line, suggesting potential applications in cancer therapy .

Molecular Docking Studies

A molecular docking study revealed that the target compounds effectively bind within the EGFR binding site, providing insights into their potent inhibitory activity .

Neurotoxic Potential Investigation

While not directly related to cancer research, another derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was studied for its neurotoxic potential. This highlights the compound’s versatility and potential applications beyond oncology .

Safety And Hazards

Future Directions

properties

IUPAC Name |

[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F3N4/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(18-8)20-17/h1-4H,17H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIWSXCVJKIAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-2-hydrazino-6-(trifluoromethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)

![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)

![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)

![4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2561580.png)